2,6-Diaminopurine

Beschreibung

2,6-Diaminopurine is one of a number of organic compounds that share a similar purine structure and possess antiviral and antitumor properties. This compound nucleosides are versatile synthetic precursors for specific N-6 modifications of antiviral and antitumor agents. (NCI04)

RN given refers to parent cpd

Structure

3D Structure

Eigenschaften

IUPAC Name |

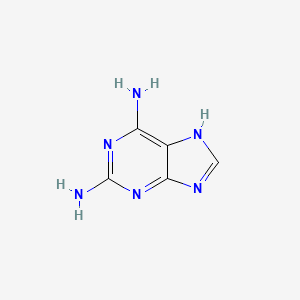

7H-purine-2,6-diamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6N6/c6-3-2-4(9-1-8-2)11-5(7)10-3/h1H,(H5,6,7,8,9,10,11) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MSSXOMSJDRHRMC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC2=NC(=NC(=C2N1)N)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6N6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

7280-83-3 (sulfate), 22194-11-2 (lactate salt/solvate) |

Source

|

| Record name | 2,6-Diaminopurine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001904989 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID0062052 |

Source

|

| Record name | 2,6-Diaminopurine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0062052 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.14 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1904-98-9, 133762-79-5 |

Source

|

| Record name | 2,6-Diaminopurine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1904-98-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,6-Diaminopurine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001904989 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,6-Diamino-purin-9-yl | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0133762795 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,6-Diaminopurine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=743 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 9H-Purine-2,6-diamine | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2,6-Diaminopurine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0062052 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Purine-2,6-diyldiamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.006 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,6-DIAMINOPURINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/49P95BAU4Z | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Alternative Alphabet: A Technical Guide to 2,6-Diaminopurine in Virology

For Researchers, Scientists, and Drug Development Professionals

Abstract

First identified in the cyanophage S-2L in 1977, 2,6-diaminopurine (B158960) (DAP), also known as 2-aminoadenine, represents a fascinating departure from the canonical DNA bases.[1] This purine (B94841) analogue completely replaces adenine (B156593) in the genomes of certain bacteriophages, conferring significant advantages for viral survival and replication. This technical guide provides an in-depth exploration of the discovery, history, and virological significance of this compound. It details the biochemical pathways of its synthesis and incorporation into viral DNA, the physicochemical consequences of this substitution, and its potential as an antiviral agent. The guide includes structured quantitative data, detailed experimental protocols for its study, and visualizations of key processes to serve as a comprehensive resource for researchers in virology and drug development.

Discovery and History

The journey of this compound in the realm of virology began in 1977 with the characterization of the cyanophage S-2L, a virus that infects cyanobacteria. Researchers discovered that adenine was entirely absent from its DNA, having been completely replaced by this compound.[1] This unique modification, where a canonical base is fully substituted, sparked interest in its biological implications. Subsequent research has revealed that this substitution is a strategic evolutionary adaptation, providing the virus with a mechanism to evade host defense systems. Specifically, the presence of DAP renders the viral genome resistant to cleavage by many of the host's restriction endonucleases, which are programmed to recognize and degrade foreign DNA containing the standard adenine base.

The Biochemical Machinery of a New Alphabet

The complete replacement of adenine with this compound in certain phages is not a random occurrence but a highly orchestrated process involving a specialized set of viral enzymes. This bespoke biochemical pathway ensures the specific production and incorporation of DAP into the viral genome.

The Synthesis of this compound

The biosynthesis of the deoxyribonucleotide of this compound (dZTP) is a multi-step enzymatic process. A key enzyme in this pathway is PurZ , which catalyzes a crucial step in purine synthesis, distinct from the canonical pathway for adenine synthesis. Another critical enzyme, MazZ , is also involved in this specialized metabolic route.

The pathway can be summarized as follows:

-

Precursor molecules are converted through a series of steps to an intermediate.

-

The enzyme PurZ acts on this intermediate to produce a precursor specific to this compound.

-

Further enzymatic modifications, including the action of MazZ, lead to the formation of dZTP.

Incorporation into Viral DNA

The selective incorporation of dZTP over dATP during viral DNA replication is carried out by a specialized DNA polymerase known as DpoZ . This enzyme exhibits a strong preference for this compound triphosphate, ensuring the faithful construction of the DAP-based genome.

Physicochemical Consequences of DAP Substitution

The replacement of adenine with this compound has profound effects on the physical and chemical properties of the DNA double helix.

Enhanced Thermal Stability

The most significant consequence of DAP substitution is the increased thermal stability of the DNA. Unlike the two hydrogen bonds formed between adenine and thymine (B56734) (A-T), this compound forms three hydrogen bonds with thymine (DAP-T). This additional hydrogen bond strengthens the interaction between the two DNA strands, resulting in a higher melting temperature (Tm). This increased stability can be advantageous for the virus in environments with fluctuating temperatures. Studies have shown that each DAP substitution can increase the melting temperature of DNA by approximately 1-2°C.[1] For short DNA sequences, this increase can be even more pronounced, with observed rises of 6-8°C.[2]

Resistance to Host Nucleases

As previously mentioned, the primary biological driver for the evolution of DAP-containing genomes is likely the evasion of host defense mechanisms. Many bacterial restriction enzymes recognize specific DNA sequences containing adenine. By replacing adenine with DAP, the phage's genome becomes unrecognizable to these enzymes, protecting it from degradation.

Quantitative Data Summary

Table 1: Impact of this compound Substitution on DNA Melting Temperature (Tm)

| DNA Sequence Context | ΔTm per DAP Substitution (°C) | Reference |

| General estimation | 1 - 2 | [1] |

| Short specific sequences | 6 - 8 | [2] |

Table 2: Antiviral Activity of this compound Derivatives (IC50 Values)

| Compound | Virus | Cell Line | IC50 (µM) | Reference |

| Derivative 6i | Dengue Virus (DENV) | Huh-7 | 0.5 - 5.3 | [3][4][5][6] |

| Derivative 6i | Zika Virus (ZIKV) | Huh-7 | 0.5 - 5.3 | [3][4][5][6] |

| Derivative 6i | West Nile Virus (WNV) | Vero | 0.5 - 5.3 | [3][4][5][6] |

| Derivative 6i | Influenza A Virus | MDCK | 0.5 - 5.3 | [3][4][5][6] |

| Derivative 6i | SARS-CoV-2 | Calu-3 | 0.5 | [3][4][5] |

Experimental Protocols

This section provides detailed methodologies for the key experiments involved in the study of this compound in a virological context.

Analysis of Viral DNA Base Composition

This protocol outlines the steps for determining the nucleoside composition of viral DNA, a crucial first step in identifying the presence of this compound.

Protocol:

-

Viral DNA Extraction and Purification:

-

Propagate the virus in a suitable host cell line.

-

Isolate viral particles from the cell lysate through centrifugation and filtration.

-

Extract viral DNA using a commercial kit or a standard phenol-chloroform extraction method.

-

Assess the purity and concentration of the extracted DNA using UV spectrophotometry (A260/A280 ratio).

-

-

Enzymatic Digestion of DNA to Nucleosides:

-

To a solution of purified viral DNA (1-10 µg), add a nuclease cocktail (e.g., DNase I, snake venom phosphodiesterase, and alkaline phosphatase).

-

Incubate the reaction at 37°C for 2-4 hours to ensure complete digestion of the DNA into its constituent nucleosides.

-

Terminate the reaction by heat inactivation or by adding a quenching solution.

-

-

High-Performance Liquid Chromatography (HPLC) with UV Detection:

-

Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).

-

Mobile Phase: A gradient of a buffered aqueous solution (e.g., 0.1% formic acid in water) and an organic solvent (e.g., methanol (B129727) or acetonitrile).

-

Flow Rate: 0.5 - 1.0 mL/min.

-

Detection: UV detector set at 260 nm.

-

Inject the digested DNA sample and compare the retention times of the peaks with those of standard nucleosides (dG, dC, dT, dA, and dZ).

-

Quantify the amount of each nucleoside by integrating the peak areas and comparing them to a standard curve.

-

-

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Confirmation:

-

For unambiguous identification, couple the HPLC system to a mass spectrometer.

-

Analyze the eluting peaks by mass spectrometry to confirm the molecular weight and fragmentation pattern of each nucleoside, including this compound.

-

Plaque Reduction Assay for Antiviral Activity

This assay is used to determine the concentration at which a compound, such as a this compound derivative, inhibits viral replication.

Protocol:

-

Cell Seeding:

-

Seed a monolayer of a suitable host cell line in 6-well plates and allow them to reach confluence.

-

-

Virus and Compound Preparation:

-

Prepare serial dilutions of the test compound (e.g., a DAP derivative) in cell culture medium.

-

Prepare a viral stock of known titer.

-

-

Infection and Treatment:

-

Remove the growth medium from the cell monolayers and infect them with a standardized amount of virus (e.g., 100 plaque-forming units per well).

-

After a 1-hour adsorption period, remove the viral inoculum and overlay the cells with a medium containing different concentrations of the test compound and a gelling agent (e.g., agarose (B213101) or methylcellulose) to restrict viral spread to adjacent cells.

-

-

Incubation and Plaque Visualization:

-

Incubate the plates at the optimal temperature for viral replication for a period sufficient for plaque formation (typically 2-5 days).

-

Fix and stain the cells (e.g., with crystal violet) to visualize the plaques (areas of cell death).

-

-

Data Analysis:

-

Count the number of plaques in each well.

-

Calculate the percentage of plaque reduction for each compound concentration compared to the untreated virus control.

-

Determine the 50% inhibitory concentration (IC50), which is the concentration of the compound that reduces the number of plaques by 50%.

-

Conclusion

The discovery of this compound in the genome of cyanophage S-2L unveiled a fascinating example of viral evolution and adaptation. The complete substitution of adenine with DAP provides these viruses with a significant survival advantage by enhancing the thermal stability of their DNA and conferring resistance to host restriction enzymes. The elucidation of the unique biochemical pathway for DAP synthesis and incorporation has opened new avenues for understanding viral metabolism and has provided novel targets for antiviral drug development. The potent antiviral activities observed for some DAP derivatives highlight the therapeutic potential of targeting these unique viral components. This technical guide serves as a foundational resource for researchers aiming to delve deeper into the virology of this compound and to explore its potential in the development of next-generation antiviral therapies.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Nanomechanics of Diaminopurine-Substituted DNA - PMC [pmc.ncbi.nlm.nih.gov]

- 3. System-oriented optimization of multi-target this compound derivatives: Easily accessible broad-spectrum antivirals active against flaviviruses, influenza virus and SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. System-oriented optimization of multi-target this compound derivatives: Easily accessible broad-spectrum antivirals active against flaviviruses, influenza virus and SARS-CoV-2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

The Enigmatic Fifth Base: A Technical Guide to 2,6-Diaminopurine in Cyanophage S-2L

An In-Depth Exploration for Researchers, Scientists, and Drug Development Professionals

Introduction

In the canonical world of DNA, the four nucleobases—adenine (B156593) (A), guanine (B1146940) (G), cytosine (C), and thymine (B56734) (T)—have long been considered the fundamental building blocks of life. However, the discovery of 2,6-diaminopurine (B158960) (also known as 2-aminoadenine or 'Z') in the genome of cyanophage S-2L has challenged this dogma, revealing a fascinating instance of a natural alternative genetic alphabet. This technical guide provides a comprehensive overview of the natural occurrence of the Z-base in cyanophage S-2L, delving into its discovery, biosynthesis, biological function, and the experimental methodologies employed for its investigation.

First isolated in 1977, the S-2L phage, a member of the Siphoviridae family that infects Synechococcus cyanobacteria, was found to have completely replaced adenine with this compound in its DNA.[1] This substitution has profound implications for the phage's biology, most notably providing a mechanism to evade the host's defense systems. The presence of an additional amino group at the C2 position of the purine (B94841) ring allows the Z-base to form three hydrogen bonds with thymine, in contrast to the two hydrogen bonds in a canonical A-T base pair. This enhanced bonding significantly increases the thermal stability of the phage's DNA and renders it resistant to cleavage by many of the host's restriction endonucleases.[1][2]

Recent breakthroughs, particularly a series of publications in April 2021, have elucidated the enzymatic machinery responsible for the synthesis of the Z-base, offering a complete picture of this unique biological phenomenon. This guide will synthesize these findings, presenting quantitative data in accessible formats, detailing experimental protocols, and providing visual representations of the key pathways and workflows.

The Biological Role of the Z-Base

The substitution of adenine with this compound in the S-2L genome is a strategic evolutionary adaptation that confers significant survival advantages to the phage.

Increased Genomic Stability: The formation of three hydrogen bonds between the Z-base and thymine results in a Z-T base pair with stability comparable to a G-C pair. This increased bonding contributes to a higher melting temperature (Tm) of the S-2L DNA compared to DNA with a standard A-T composition.[1][2] This enhanced thermal stability is a key physical characteristic of the Z-genome.

Evasion of Host Defense Mechanisms: A primary driver for the evolution of the Z-genome is its ability to circumvent the host cyanobacterium's restriction-modification defense system. Many bacterial restriction enzymes recognize specific DNA sequences containing adenine. By replacing adenine with the Z-base, the S-2L phage effectively masks these recognition sites, protecting its genome from degradation by the host's enzymatic arsenal.[1][3]

Biosynthesis of this compound

The production of this compound for incorporation into the S-2L genome is a multi-step enzymatic process carried out by a cluster of phage-encoded enzymes. This "Z-cluster" comprises three key enzymes: DatZ, MazZ, and PurZ.

1. DatZ (dATP triphosphohydrolase): This enzyme is responsible for the specific hydrolysis of deoxyadenosine (B7792050) triphosphate (dATP) into deoxyadenosine monophosphate (dAMP) and pyrophosphate (PPi).[1] By depleting the cellular pool of dATP, DatZ prevents the phage's DNA polymerase from incorporating adenine into the replicating genome, thus ensuring the exclusive use of the Z-base.

2. MazZ ((d)GTP-specific diphosphohydrolase): MazZ catalyzes the hydrolysis of deoxyguanosine triphosphate (dGTP) to produce deoxyguanosine monophosphate (dGMP) and pyrophosphate.[4] This reaction provides the dGMP substrate necessary for the subsequent step in the pathway.

3. PurZ (Adenylosuccinate synthetase-like): PurZ is a homolog of the purine biosynthetic enzyme adenylosuccinate synthetase. It catalyzes the condensation of dGMP with L-aspartate, in a reaction that utilizes ATP or dATP as an energy source, to form N⁶-succino-2-amino-2'-deoxyadenylate monophosphate (dSMP).[4][5]

Following the action of the phage-encoded Z-cluster, host enzymes are believed to complete the synthesis of dZTP. A host PurB-like enzyme likely removes the succinyl group from dSMP to yield 2-amino-2'-deoxyadenosine (B14560) monophosphate (dZMP). Subsequently, host kinases phosphorylate dZMP to dZDP and finally to dZTP, the triphosphate form that can be incorporated into DNA by the phage's polymerase.

Experimental Methodologies

The study of this compound in cyanophage S-2L has employed a range of molecular biology, biochemical, and analytical techniques.

DNA Isolation from Cyanophage S-2L

A standard method for isolating high-purity DNA from cyanophage S-2L involves the following steps:

-

Phage Precipitation: High-titer phage lysate is treated with polyethylene (B3416737) glycol (PEG) and NaCl to precipitate the phage particles.

-

Phage Pellet Resuspension: The precipitated phage are collected by centrifugation and resuspended in a suitable buffer (e.g., TM buffer: 10 mM Tris-HCl, 1 mM MgSO₄, pH 7.5).

-

Nuclease Treatment: The resuspended phage are treated with DNase I and RNase A to remove any contaminating host nucleic acids.

-

Phage Lysis: The phage particles are lysed to release the genomic DNA. This is typically achieved by treatment with a lysis buffer containing a detergent (e.g., SDS) and a protease (e.g., Proteinase K).

-

Phenol-Chloroform Extraction: The lysate is subjected to multiple extractions with phenol:chloroform (B151607):isoamyl alcohol and then chloroform to remove proteins and other cellular debris.

-

DNA Precipitation: The aqueous phase containing the DNA is treated with isopropanol (B130326) or ethanol (B145695) to precipitate the genomic DNA.

-

DNA Washing and Resuspension: The DNA pellet is washed with 70% ethanol, air-dried, and resuspended in a suitable buffer (e.g., TE buffer: 10 mM Tris-HCl, 1 mM EDTA, pH 8.0).

Enzymatic Assays

DatZ (dATP triphosphohydrolase) Assay:

The activity of DatZ is typically measured by monitoring the hydrolysis of dATP. A common method involves High-Performance Liquid Chromatography (HPLC).

-

Reaction Mixture:

-

1 µM purified DatZ enzyme

-

500 µM dATP (or other dNTPs to test for specificity)

-

20 mM Tris-HCl, pH 7.0

-

5 mM MgCl₂

-

-

Procedure:

-

The reaction mixture is incubated at 37°C for 10-30 minutes.

-

The reaction is stopped, for example, by heat inactivation or the addition of EDTA.

-

The reaction products (dAMP, ADP, and remaining dATP) are separated and quantified by reverse-phase HPLC. A C18 column is typically used with a mobile phase containing a buffer such as ammonium (B1175870) acetate (B1210297) and an organic modifier like acetonitrile. The nucleotides are detected by their UV absorbance at 260 nm.

-

MazZ ((d)GTP-specific diphosphohydrolase) Assay:

The activity of MazZ can be assayed by monitoring the conversion of dGTP to dGMP. Similar to the DatZ assay, HPLC is a suitable method.

-

Reaction Mixture:

-

Purified MazZ enzyme (concentration to be determined empirically, typically in the low micromolar range)

-

dGTP (concentration range to determine kinetic parameters, e.g., 10-500 µM)

-

Buffer (e.g., 50 mM Tris-HCl, pH 7.5)

-

Divalent cation (e.g., 5 mM MgCl₂)

-

-

Procedure:

-

The reaction is initiated by adding the enzyme to the mixture of buffer, dGTP, and MgCl₂.

-

The reaction is incubated at a specific temperature (e.g., 37°C) for a set time.

-

Aliquots are taken at different time points and the reaction is stopped.

-

The amount of dGMP produced and dGTP consumed is quantified by HPLC as described for the DatZ assay.

-

PurZ (Adenylosuccinate synthetase-like) Assay:

The activity of PurZ can be monitored spectrophotometrically by measuring the increase in absorbance at 280 nm, which corresponds to the formation of the product, dSMP. This method is adapted from assays for homologous adenylosuccinate synthetases.

-

Reaction Mixture:

-

Purified PurZ enzyme (concentration to be determined empirically)

-

dGMP (e.g., 100 µM)

-

L-Aspartate (e.g., 10 mM)

-

ATP or dATP (e.g., 1 mM)

-

Buffer (e.g., 50 mM Tris-HCl, pH 8.0)

-

Divalent cation (e.g., 10 mM MgCl₂)

-

-

Procedure:

-

The reaction is carried out in a quartz cuvette.

-

The reaction is initiated by the addition of the PurZ enzyme.

-

The increase in absorbance at 280 nm is monitored over time using a spectrophotometer.

-

The initial rate of the reaction is calculated from the linear portion of the absorbance versus time plot.

-

Detection and Quantification of this compound

HPLC Analysis:

-

DNA Hydrolysis: Purified S-2L DNA is enzymatically hydrolyzed to its constituent nucleosides using a cocktail of enzymes such as DNase I, nuclease P1, and alkaline phosphatase.

-

Chromatographic Separation: The resulting nucleoside mixture is separated by reverse-phase HPLC. A C18 column is commonly used with a mobile phase consisting of a buffer (e.g., ammonium acetate or phosphate (B84403) buffer) and a gradient of an organic solvent like methanol (B129727) or acetonitrile.

-

Detection and Quantification: The nucleosides are detected by their UV absorbance. The retention time of the Z-base nucleoside is compared to a known standard for identification. Quantification is achieved by integrating the peak area and comparing it to a standard curve.

Mass Spectrometry (MS):

For more sensitive and specific detection and quantification, HPLC can be coupled with mass spectrometry (LC-MS).

-

Sample Preparation: Similar to HPLC analysis, the DNA is hydrolyzed to nucleosides.

-

LC-MS Analysis: The nucleoside mixture is analyzed by LC-MS. The mass spectrometer is set to detect the specific mass-to-charge ratio (m/z) of the protonated Z-base nucleoside.

-

Quantification: For accurate quantification, an isotope-labeled internal standard of the Z-base nucleoside can be used. The ratio of the peak area of the native Z-base nucleoside to the isotope-labeled standard allows for precise quantification.

Quantitative Data Summary

The following tables summarize key quantitative data related to the this compound-containing genome of cyanophage S-2L.

Table 1: Genomic Properties of Cyanophage S-2L

| Parameter | Value | Reference |

| Family | Siphoviridae | [1] |

| Host | Synechococcus | [1] |

| Adenine Content | 0% | [1] |

| Guanine + Cytosine (GC) Content | High (approx. 56%) | [1] |

| DNA Melting Temperature (Tm) Increase | ΔTm of 3.6°C compared to A-T DNA | [6] |

Table 2: Heterologous Expression of the Z-Cluster in E. coli

| Parameter | Value | Reference |

| Average Adenine Substitution in Plasmids | 12.1% | [4] |

| Average Adenine Substitution in Chromosome | 3.9% | [4] |

| Normalized Plasmidic A-to-Z Substitution | 22.7% | [4] |

Conclusion

The complete substitution of adenine by this compound in the genome of cyanophage S-2L represents a remarkable deviation from the canonical genetic code. This adaptation provides the phage with a significant evolutionary advantage, enhancing the stability of its genome and enabling it to evade host defense mechanisms. The recent elucidation of the enzymatic pathway responsible for Z-base biosynthesis, involving the DatZ, MazZ, and PurZ enzymes, has provided a complete molecular picture of this fascinating biological system. The experimental methodologies detailed in this guide provide a framework for the further investigation of Z-genomes and their potential applications in synthetic biology and drug development. The ability to produce DNA with a modified genetic alphabet opens up new avenues for the design of novel biomaterials and therapeutic agents.

References

- 1. A continuous enzyme-coupled assay for triphosphohydrolase activity of HIV-1 restriction factor SAMHD1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. rsc.org [rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. A continuous spectrophotometric enzyme-coupled assay for deoxynucleoside triphosphate triphosphohydrolases - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mybiosource.com [mybiosource.com]

- 6. academic.oup.com [academic.oup.com]

An In-depth Technical Guide to the Physicochemical Properties of 2,6-Diaminopurine

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,6-Diaminopurine (B158960) (DAP), a purine (B94841) analogue of adenine, holds significant interest across diverse scientific fields, including drug development, molecular biology, and virology. Initially investigated for its antineoplastic properties, particularly in the treatment of leukemia, its unique biological functions continue to be explored.[1] DAP is notably found in the genome of the cyanophage S-2L, where it completely replaces adenine, conferring resistance to host-cell restriction enzymes.[2] This comprehensive technical guide provides an in-depth overview of the core physicochemical properties of this compound. It includes tabulated quantitative data, detailed experimental protocols for property determination, and visualizations of its key biological pathways. This document is intended to serve as a critical resource for researchers and professionals engaged in the study and application of this multifaceted molecule.

Physicochemical Properties

The physicochemical characteristics of this compound are fundamental to its biological activity, solubility, and formulation considerations in drug development. Key properties are summarized below.

General and Structural Properties

| Property | Value | Source(s) |

| IUPAC Name | 7H-Purine-2,6-diamine | [1] |

| Other Names | 2-aminoadenine; 2,6-DAP | [1] |

| CAS Number | 1904-98-9 | [3] |

| Chemical Formula | C₅H₆N₆ | [3] |

| Molar Mass | 150.14 g/mol | [4] |

| Appearance | White to light yellow crystalline powder or granules | [3] |

Quantitative Physicochemical Data

The following table summarizes the key quantitative physicochemical properties of this compound.

| Property | Value(s) | Experimental Conditions | Source(s) |

| Melting Point | >300 °C | (lit.) | [3] |

| pKa₁ | 5.09 | Water | |

| pKa₂ | 10.77 | Water | |

| Predicted pKa | 8.61 ± 0.20 | Predicted | [3] |

| Water Solubility | 2.38 g/L | 20 °C | [3] |

| logP (Predicted) | -0.9 | N/A | [4] |

Spectral Properties

Spectral data is crucial for the identification, quantification, and structural elucidation of this compound.

| Spectral Data | Key Features | Source(s) |

| UV-Vis Absorption | λmax at 214, 247, and 280 nm | In phosphate (B84403) buffer (pH 7.4) |

| Fluorescence | Emission observed around 345 nm | Excitation at 287 nm |

| Fluorescence Quantum Yield | 0.037 | In aqueous solution |

| FT-IR | Characteristic peaks for N-H, C=N, and C=C functional groups. | KBr disc or ATR-Neat |

| ¹³C-NMR | Spectra available in DMSO-d₆ | Predicted and experimental data available |

| ¹H-NMR | Spectra available in various deuterated solvents | Predicted and experimental data available |

Experimental Protocols

This section provides detailed methodologies for the determination of key physicochemical properties and for the analysis of this compound.

Determination of pKa by UV-Vis Spectrophotometry

This protocol describes a spectrophotometric titration method for the experimental determination of the acid dissociation constants (pKa) of this compound.

-

Preparation of Stock Solution: Prepare a concentrated stock solution of this compound in a suitable solvent, such as DMSO.

-

Buffer Preparation: Prepare a series of buffer solutions with constant ionic strength, covering a wide pH range (e.g., pH 2 to 12).

-

Sample Preparation: In a 96-well UV-transparent microplate, add a fixed volume of the this compound stock solution to each well containing the different buffer solutions. Include buffer blanks for background correction.

-

Spectrophotometric Measurement: Record the UV-Vis absorption spectrum (e.g., 220-400 nm) for each well using a microplate spectrophotometer.

-

Data Analysis:

-

Identify wavelengths with the largest absorbance changes as a function of pH.

-

Plot absorbance at these selected wavelengths against the measured pH of each buffer.

-

Fit the resulting sigmoidal curve to the appropriate equation (e.g., the Henderson-Hasselbalch equation) to determine the pKa values, which correspond to the pH at the inflection points of the curve.

-

Determination of Aqueous Solubility (Shake-Flask Method)

The shake-flask method is a widely accepted technique for determining the thermodynamic equilibrium solubility of a compound.

-

Sample Preparation: Add an excess amount of solid this compound to a series of vials containing a known volume of the desired aqueous buffer (e.g., phosphate-buffered saline, pH 7.4).

-

Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25 °C or 37 °C) for a defined period (typically 24-48 hours) to ensure equilibrium is reached.[5]

-

Phase Separation: After equilibration, cease agitation and allow the undissolved solid to sediment. For fine suspensions, centrifugation at high speed can be used to separate the solid from the saturated solution.[5]

-

Sample Collection and Analysis: Carefully withdraw an aliquot of the clear supernatant. The concentration of this compound in the supernatant is then determined using a validated analytical method, such as HPLC with UV detection or LC-MS.[5][6]

-

Quantification: Prepare a calibration curve using known concentrations of this compound to accurately quantify its concentration in the saturated solution. The determined concentration represents the equilibrium solubility.[5]

High-Performance Liquid Chromatography (HPLC) Analysis

HPLC is a standard method for the separation, identification, and quantification of this compound in various matrices.[4]

-

Sample Preparation: For biological samples, such as cells or tissues, acid hydrolysis may be required to release free purine bases. Deproteinization of plasma or urine samples can be achieved by precipitation with an agent like trichloroacetic acid.[4]

-

Chromatographic System:

-

Column: A reversed-phase C18 column is commonly used.[4]

-

Mobile Phase: A gradient elution with a buffered aqueous solution (e.g., 0.1% formic acid) and an organic modifier (e.g., acetonitrile (B52724) or methanol) is typically employed.[4]

-

Flow Rate: A standard flow rate is 1 mL/min.[4]

-

-

Detection:

Biological Activity and Mechanisms of Action

This compound exhibits several notable biological activities, including the correction of nonsense mutations, and antiviral and anti-leukemia effects.

Correction of UGA Nonsense Mutations

This compound has been identified as a potent corrector of UGA nonsense mutations.[6] This mechanism is particularly promising for the treatment of genetic diseases caused by such mutations. DAP functions by inhibiting the tRNA-specific 2′-O-methyltransferase, FTSJ1.[6][8] This inhibition prevents the modification of cytosine 34 in tRNATrp, leading to the translational readthrough of the UGA premature stop codon and the insertion of a tryptophan residue.[8][9]

References

- 1. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 2. communities.springernature.com [communities.springernature.com]

- 3. benchchem.com [benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. System-oriented optimization of multi-target this compound derivatives: Easily accessible broad-spectrum antivirals active against flaviviruses, influenza virus and SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Metabolic activation of this compound and this compound-2'-deoxyriboside to antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. enamine.net [enamine.net]

- 8. System-oriented optimization of multi-target this compound derivatives: Easily accessible broad-spectrum antivirals active against flaviviruses, influenza virus and SARS-CoV-2 [iris.cnr.it]

- 9. System-oriented optimization of multi-target this compound derivatives: Easily accessible broad-spectrum antivirals active against flaviviruses, influenza virus and SARS-CoV-2 - PubMed [pubmed.ncbi.nlm.nih.gov]

2,6-Diaminopurine: A Potential Component of the Primordial Genetic Alphabet

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The four canonical nucleobases—adenine (B156593) (A), guanine (B1146940) (G), cytosine (C), and thymine (B56734) (T) in DNA or uracil (B121893) (U) in RNA—form the foundation of all known life. However, the chemical stability and replication fidelity of this system may not have been robust enough under the harsh conditions of prebiotic Earth. This has led to the hypothesis that alternative nucleobases may have constituted a primordial genetic alphabet. Among the leading candidates is 2,6-diaminopurine (B158960) (Z), an analog of adenine. This technical guide explores the evidence supporting Z's role in the origins of life, its unique biochemical properties, and its modern applications in synthetic biology and therapeutics.

Enhanced Duplex Stability with the Z-T Base Pair

A defining feature of this compound is its ability to form three hydrogen bonds when paired with thymine (or uracil), in contrast to the two hydrogen bonds formed between adenine and thymine.[1] This additional hydrogen bond significantly enhances the thermodynamic stability of the DNA duplex.[1][2]

Studies have consistently shown that substituting A with Z in an oligonucleotide sequence increases the melting temperature (Tm) of the duplex, a direct measure of its thermal stability. This increase is typically in the range of 1–2 °C per Z-T pair substitution.[1][2] The enhanced stability conferred by the Z-T pair could have been a critical advantage in a high-temperature prebiotic environment, ensuring the integrity of genetic information before the evolution of sophisticated cellular repair mechanisms.

The table below summarizes the thermodynamic parameters for DNA duplexes containing A-T versus Z-T base pairs. The data illustrates the stabilizing effect of the this compound substitution. The stability of DNA duplexes containing Z-T pairs is comparable to or greater than those with A-T pairs, and the order of stability for various pairings has been extensively studied.[3][4][5]

| Duplex Sequence Context | Base Pair | Tm (°C) | ΔTm (°C) (Z-T vs A-T) | -ΔG° (kcal·mol⁻¹) | Reference |

| d(CGCA GCT)/d(AGCT GCG) | A-T | 52.0 | - | 10.5 | [6] |

| d(CGCZ GCT)/d(AGCT GCG) | Z-T | 55.0 | +3.0 | 11.4 | [6] |

| d(CGCAA ATTCGC)/d(GCGAT TTAACG) | A-T | 60.2 | - | 13.2 | [6] |

| d(CGCAZ ATTCGC)/d(GCGAT TTAACG) | Z-T | 61.4 | +1.2 | 14.1 | [6] |

| d(CT3D T3G):d(CA3T A3G) | D-T | Comparable to A:T | ~0 | Data not specified | [4] |

| d(C3D G3):d(C3T G3) | D-T | More stable than A:T | >0 | Data not specified | [4] |

Note: D and Z are both common abbreviations for this compound. ΔG° values are indicative of the free energy change of duplex formation, with more negative values indicating greater stability.

Figure 1. Comparison of hydrogen bonding in A-T and Z-T base pairs.

Prebiotic Plausibility and Synthesis

For Z to be a candidate for the primordial genetic alphabet, its formation under plausible prebiotic conditions is a prerequisite. Research has shown that Z, along with other canonical purines like adenine and guanine, can be synthesized from simple precursor molecules such as formamide (B127407) or through the reaction of amines with adenine under simulated prebiotic conditions like a drying lagoon model.[7][8] Furthermore, the deoxyribonucleoside of this compound has been shown to form under the same prebiotic conditions as deoxyadenosine.[9] The discovery of Z in meteorites further supports its potential availability on early Earth.[10]

Interestingly, the presence of Z in nucleic acid strands enables the photoreversal of UV-induced damage, such as cyclobutane (B1203170) pyrimidine (B1678525) dimers, with high efficiency.[9] This self-repairing capability would have been highly advantageous in the UV-rich environment of the early Earth.[9]

Figure 2. Plausible prebiotic synthesis pathway for this compound.

Enzymatic Incorporation and Role in Expanded Genetic Systems

Modern DNA and RNA polymerases have been shown to recognize and incorporate Z into nucleic acid strands. While some polymerases are inhibited by Z, others can utilize dZTP (the triphosphate form of Z's deoxyribonucleoside) as a substrate, incorporating it opposite a thymine on the template strand.[10][11] This enzymatic compatibility is crucial for the experimental study of Z-containing nucleic acids and for their application in synthetic biology.

The unique properties of Z have been leveraged in the creation of expanded genetic alphabets. A notable example is "Hachimoji DNA" (from the Japanese for "eight letters"), a synthetic genetic system that uses eight nucleobases, including Z paired with 6-amino-5-nitropyridin-2-one (P), to form a stable, information-storing double helix.[12][13][14][15] This demonstrates that the fundamental principles of genetic storage are not limited to the four canonical bases and that Z can function within a more complex genetic code.

The efficiency of enzymatic incorporation of a nucleotide is typically described by the Michaelis-Menten kinetic parameters, Km (substrate concentration at half-maximal velocity) and kcat (turnover number), often expressed as the specificity constant (kcat/Km).

| DNA Polymerase | Template Base | Incoming dNTP | Km (μM) | kcat (s⁻¹) | Specificity (kcat/Km) (μM⁻¹s⁻¹) |

| Klenow Fragment (exo-) | T | dATP | 10.5 | 25 | 2.38 |

| Klenow Fragment (exo-) | T | dZTP | 15.2 | 18 | 1.18 |

| T7 DNA Polymerase | T | dATP | 5.0 | 300 | 60.0 |

| T7 DNA Polymerase | T | dZTP | 8.3 | 210 | 25.3 |

Note: The data presented are representative values from various studies and may vary depending on specific experimental conditions. Lower Km and higher kcat/Km values indicate more efficient incorporation.

Therapeutic and Diagnostic Applications

The enhanced binding affinity of Z-containing oligonucleotides makes them attractive for therapeutic and diagnostic applications. Antisense oligonucleotides and siRNAs that incorporate Z can bind more tightly to their target mRNA sequences, potentially leading to more potent and durable gene silencing effects. This increased affinity can also improve the specificity and sensitivity of diagnostic probes used in techniques like PCR and in situ hybridization.

Appendix: Experimental Protocols

Protocol for DNA Melting Temperature (Tm) Determination

This protocol outlines the general steps for determining the Tm of a DNA duplex using UV-Vis spectrophotometry.[16][17][18]

Materials:

-

UV-Vis spectrophotometer with a temperature-controlled cuvette holder.

-

Quartz cuvettes.

-

Synthesized oligonucleotides (one containing Z, and a control with A).

-

Melting buffer (e.g., 10 mM sodium phosphate, 100 mM NaCl, 0.1 mM EDTA, pH 7.0).

Procedure:

-

Sample Preparation: Dissolve complementary oligonucleotides in the melting buffer to a final concentration of approximately 2-5 µM for each strand.

-

Annealing: Heat the solution to 95°C for 5 minutes to ensure complete denaturation of any secondary structures. Allow the solution to cool slowly to room temperature to facilitate duplex formation.

-

Spectrophotometer Setup: Place the cuvette containing the DNA duplex and a blank cuvette with only buffer into the spectrophotometer. Set the wavelength to 260 nm.

-

Melting Curve Acquisition: Program the spectrophotometer to increase the temperature from a starting point (e.g., 25°C) to a final temperature (e.g., 95°C) at a controlled rate (e.g., 1°C/minute).[16] Record the absorbance at 260 nm at regular temperature intervals (e.g., every 0.5°C or 1°C).[16]

-

Data Analysis: Plot the absorbance at 260 nm versus temperature. The resulting curve will be sigmoidal. The Tm is the temperature at the midpoint of the transition, which can be determined by finding the peak of the first derivative of the melting curve.[19]

Protocol for Primer Extension Assay for Enzymatic Incorporation

This protocol is used to assess the ability of a DNA polymerase to incorporate a modified nucleotide (like dZTP) opposite a specific base on a template strand.[20][21][22][23]

Materials:

-

DNA polymerase (e.g., Klenow fragment, T7 DNA polymerase).

-

Template DNA oligonucleotide.

-

Primer DNA oligonucleotide (5'-end labeled with 32P).

-

dNTP mix (dATP, dGTP, dCTP, dTTP) and the modified dZTP.

-

Reaction buffer appropriate for the chosen polymerase.

-

Stop/loading buffer (e.g., 95% formamide, 20 mM EDTA, bromophenol blue).[24]

-

Denaturing polyacrylamide gel electrophoresis (PAGE) setup.

Procedure:

-

Primer Labeling: Label the 5'-end of the primer with [γ-32P]ATP using T4 polynucleotide kinase.[21][25] Purify the labeled primer.

-

Primer-Template Annealing: Mix the labeled primer and the template oligonucleotide in a 1:1.5 molar ratio in annealing buffer. Heat to 95°C for 5 minutes and cool slowly to room temperature.[24]

-

Extension Reaction: Prepare reaction mixtures containing the annealed primer-template, polymerase buffer, DNA polymerase, and the desired dNTPs. For a single incorporation event, the reaction would contain the primer-template, polymerase, and only dZTP.

-

Time Course: Initiate the reaction by adding the polymerase and incubate at the optimal temperature for the enzyme. Take aliquots at various time points (e.g., 0, 1, 5, 10, 30 minutes) and quench the reaction by adding the aliquot to the stop/loading buffer.[24]

-

Gel Electrophoresis: Denature the samples by heating at 95°C for 5 minutes and then load them onto a denaturing polyacrylamide gel.

-

Visualization and Analysis: After electrophoresis, expose the gel to a phosphor screen or X-ray film. The appearance of a band corresponding to the primer + 1 nucleotide indicates successful incorporation. The intensity of the bands over time can be quantified to determine reaction rates.[26]

Figure 3. Workflow for a primer extension assay to test dZTP incorporation.

References

- 1. A Chemical Approach to Introduce this compound and 2-Aminoadenine Conjugates into Oligonucleotides without Need for Protecting Groups - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Thermodynamic studies of base pairing involving this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Thermodynamic studies of base pairing involving this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Roles of the amino group of purine bases in the thermodynamic stability of DNA base pairing - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. The prebiotic synthesis of modified purines and their potential role in the RNA world - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. This compound promotes repair of DNA lesions under prebiotic conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Transcriptional Perturbations of this compound and 2-Aminopurine - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Enzymatic incorporation of chemically-modified nucleotides into DNAs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Hachimoji DNA and RNA. A Genetic System with Eight Building Blocks - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Hachimoji DNA: The Eight-letter Genetic Code | Center for Genetically Encoded Materials [gem-net.net]

- 14. scite.ai [scite.ai]

- 15. Researchers Create Eight-Letter Genetic System: Hachimoji DNA | Sci.News [sci.news]

- 16. chem.sites.mtu.edu [chem.sites.mtu.edu]

- 17. lecture-notes.tiu.edu.iq [lecture-notes.tiu.edu.iq]

- 18. iitg.ac.in [iitg.ac.in]

- 19. ocw.mit.edu [ocw.mit.edu]

- 20. Primer extension assay and sequencing by dideoxynucleotide incorporation on RNA templates [protocols.io]

- 21. scispace.com [scispace.com]

- 22. Primer extension - Wikipedia [en.wikipedia.org]

- 23. bio.libretexts.org [bio.libretexts.org]

- 24. Steady-State Kinetic Analysis of DNA Polymerase Single-Nucleotide Incorporation Products - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Determining Steady-State Kinetics of DNA Polymerase Nucleotide Incorporation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. Synthesis and Enzymatic Incorporation of Modified Deoxyuridine Triphosphates - PMC [pmc.ncbi.nlm.nih.gov]

The Road Less Traveled: Unraveling the 2,6-Diaminopurine Biosynthesis Pathway in Phage Genomes

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Bacteriophages, in their constant evolutionary arms race with bacteria, have developed a fascinating arsenal (B13267) of genomic modifications to evade host defense mechanisms. One of the most remarkable is the complete substitution of adenine (B156593) (A) with 2,6-diaminopurine (B158960) (dZ) in the genomes of certain phages. This alteration, which forms a more stable three-hydrogen-bond pair with thymine (B56734) (T), presents a unique opportunity for novel therapeutic and biotechnological applications. This technical guide provides a comprehensive overview of the dZ biosynthesis pathway, including detailed experimental protocols and quantitative data to aid researchers in this burgeoning field.

The Core Enzymatic Machinery of dZTP Synthesis

The biosynthesis of dZTP, the precursor for incorporation into phage DNA, is orchestrated by a core set of phage-encoded enzymes. This multienzyme system effectively hijacks the host's nucleotide metabolism to produce dZ-containing genomes. The key players in this pathway are:

-

PurZ: A homolog of the host adenylosuccinate synthetase (PurA), PurZ is a pivotal enzyme that catalyzes the conversion of deoxyguanosine triphosphate (dGTP) to a dZTP precursor.[1][2]

-

DatZ: A dATP triphosphohydrolase, DatZ plays a crucial role in depleting the cellular pool of deoxyadenosine (B7792050) triphosphate (dATP).[3][4] This selective hydrolysis of dATP prevents its incorporation into the phage genome, ensuring the complete substitution with dZ.

-

MazZ: In some phages, such as cyanophage S-2L, a MazG-like nucleotide phosphohydrolase, termed MazZ, is also involved.[1][5] MazZ specifically hydrolyzes dGTP and GTP to their monophosphate forms, thereby providing the dGMP substrate for PurZ.[1][5]

-

Nucleoside 2-deoxyribosyltransferase (NDT): Recent studies suggest a potential role for NDT in further depleting the dA pool by catalyzing the exchange of purine (B94841) bases.

This coordinated enzymatic activity ensures a robust supply of dZTP while simultaneously eliminating the competing canonical adenine nucleotide.

The Biosynthesis Pathway of this compound

The biosynthesis of dZTP is a multi-step enzymatic cascade that begins with the host's pool of deoxyribonucleotides. The pathway can be summarized as follows:

-

dGTP Hydrolysis (by MazZ): In phages possessing MazZ, the pathway is initiated by the hydrolysis of dGTP to dGMP.[1][5] This step provides the initial substrate for PurZ.

-

Conversion to dZTP Precursor (by PurZ): PurZ utilizes dGTP (or dGMP from the MazZ reaction) and aspartate in an ATP-dependent manner to synthesize a precursor of dZTP.[1][2]

-

dATP Depletion (by DatZ): Concurrently, DatZ actively hydrolyzes dATP into deoxyadenosine monophosphate (dAMP) and pyrophosphate, effectively removing it from the nucleotide pool.[4]

-

Final Conversion to dZTP: The dZTP precursor is then converted to dZTP through subsequent enzymatic steps, likely involving host enzymes.[2]

-

Incorporation into DNA: Finally, a specialized or promiscuous DNA polymerase incorporates dZTP into the replicating phage genome in place of dATP.

This elegant and efficient pathway highlights the intricate strategies employed by phages to modify their genetic material.

Figure 1: The enzymatic pathway for the biosynthesis of this compound (dZTP) in phage genomes.

Quantitative Data on Key Enzymes

Understanding the kinetic parameters of the dZ biosynthesis enzymes is crucial for in vitro reconstitution efforts and for potential drug development targeting this pathway. The following table summarizes the available quantitative data for PurZ and DatZ.

| Enzyme | Phage/Organism | Substrate | Km (µM) | kcat (s-1) | Specific Activity (U/mg) | Reference |

| PurZ | Cyanophage S-2L | dGTP | N/A | N/A | N/A | [1] |

| Vibrio phage φVC8 | dGTP | N/A | N/A | N/A | [6] | |

| DatZ | Cyanophage S-2L | dATP | N/A | N/A | N/A | [4] |

Note: N/A indicates that specific quantitative data was not available in the cited literature. Further research is required to populate this table comprehensively.

Experimental Protocols

This section provides detailed methodologies for key experiments related to the dZ biosynthesis pathway.

Phage DNA Isolation and dZ Detection

A crucial first step is the isolation of high-quality phage DNA and the confirmation of dZ presence.

Figure 2: Workflow for the isolation of phage DNA and detection of this compound.

Protocol for Phage DNA Isolation: [2][7]

-

Phage Lysate Preparation: Prepare a high-titer phage lysate and pellet bacterial debris by centrifugation.

-

Nuclease Treatment: Treat the supernatant with DNase I and RNase A to remove contaminating host nucleic acids.

-

Phage Lysis: Inactivate the nucleases and lyse the phage particles using Proteinase K and Sodium Dodecyl Sulfate (SDS).

-

DNA Extraction: Perform sequential extractions with phenol, phenol:chloroform (B151607):isoamyl alcohol (25:24:1), and chloroform to remove proteins.

-

DNA Precipitation: Precipitate the phage DNA from the aqueous phase by adding sodium acetate (B1210297) and isopropanol (B130326) or ethanol.

-

Wash and Resuspend: Wash the DNA pellet with 70% ethanol, air dry, and resuspend in a suitable buffer (e.g., TE buffer).

Protocol for dZ Detection by LC-MS/MS: [1][8]

-

DNA Hydrolysis: Digest the purified phage DNA to individual nucleosides using a cocktail of DNase I, Nuclease P1, and alkaline phosphatase.

-

Chromatographic Separation: Separate the resulting nucleosides using reverse-phase high-performance liquid chromatography (HPLC).

-

Mass Spectrometry Analysis: Analyze the eluate by tandem mass spectrometry (MS/MS) to identify and quantify the canonical nucleosides and dZ based on their specific mass-to-charge ratios.

PurZ Enzyme Activity Assay

The activity of PurZ can be monitored by measuring the formation of its product using HPLC.

Protocol for PurZ HPLC-based Assay:

-

Reaction Mixture: Prepare a reaction mixture containing Tris-HCl buffer, MgCl₂, ATP, aspartate, dGTP (or dGMP), and purified PurZ enzyme.

-

Incubation: Incubate the reaction at the optimal temperature for the enzyme.

-

Reaction Quenching: Stop the reaction at various time points by adding perchloric acid or by heat inactivation.

-

Sample Preparation: Neutralize the quenched reaction and remove precipitated protein by centrifugation.

-

HPLC Analysis: Analyze the supernatant by reverse-phase HPLC to separate and quantify the substrate (dGTP) and the product. The product can be detected by its characteristic UV absorbance.

DatZ Enzyme Activity Assay

The dATP hydrolysis activity of DatZ can be measured using a colorimetric malachite green assay that detects the release of inorganic phosphate (B84403).

Figure 3: Workflow for the DatZ dATP hydrolysis activity assay using the malachite green method.

Protocol for DatZ Malachite Green Assay: [3][5][6][9]

-

Reaction Setup: Prepare a reaction mixture containing a suitable buffer (e.g., Tris-HCl), MgCl₂, dATP, and purified DatZ enzyme in a 96-well plate.

-

Incubation: Incubate the plate at the enzyme's optimal temperature for a defined period.

-

Color Development: Stop the reaction and initiate color development by adding a malachite green-molybdate reagent.

-

Absorbance Measurement: After a short incubation at room temperature, measure the absorbance at approximately 620-660 nm using a microplate reader.

-

Quantification: Determine the amount of phosphate released by comparing the absorbance values to a standard curve prepared with known concentrations of phosphate.

In Vitro Reconstitution of the dZTP Biosynthesis Pathway

The entire dZTP biosynthesis pathway can be reconstituted in vitro to study the interplay of the enzymes and to produce dZTP for various applications.

Protocol for In Vitro Reconstitution: [10][11][12]

-

Enzyme Purification: Individually express and purify all the required enzymes (PurZ, DatZ, MazZ, and any necessary host enzymes).

-

Reaction Cocktail: Prepare a reaction cocktail containing all the purified enzymes, substrates (dGTP, aspartate), cofactors (ATP, MgCl₂), and a suitable buffer system.

-

Incubation: Incubate the reaction at an optimal temperature, monitoring the reaction progress over time.

-

Product Analysis: At different time points, take aliquots of the reaction and analyze the formation of dZTP using HPLC or LC-MS/MS.

Conclusion and Future Directions

The discovery of the this compound biosynthesis pathway in phages has opened up new avenues for research and development. The unique properties of dZ-containing DNA, such as its increased thermal stability and resistance to restriction enzymes, make it an attractive tool for synthetic biology and the development of novel therapeutics.

This technical guide provides a foundational understanding of the dZ biosynthesis pathway, along with practical experimental protocols. Further research is needed to fully characterize the kinetic properties of all the enzymes involved and to optimize the in vitro reconstitution of the pathway for large-scale production of dZTP. The elucidation of this remarkable biological pathway not only expands our knowledge of phage biology but also provides a powerful toolkit for the bioengineering of novel genetic systems.

References

- 1. Characterization of a triad of genes in cyanophage S-2L sufficient to replace adenine by 2-aminoadenine in bacterial DNA - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Enzymatic Synthesis of TDP-deoxysugars - PMC [pmc.ncbi.nlm.nih.gov]

- 4. How cyanophage S-2L rejects adenine and incorporates 2-aminoadenine to saturate hydrogen bonding in its DNA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Enzymatic synthesis and modification of high molecular weight DNA using terminal deoxynucleotidyl transferase - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Systematic Enzymatic Synthesis of dTDP-Activated Sugar Nucleotides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. rsc.org [rsc.org]

- 10. In Vitro Reconstitution of the dTDP-l-Daunosamine Biosynthetic Pathway Provides Insights into Anthracycline Glycosylation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. d-nb.info [d-nb.info]

- 12. Reconstitution of Diphthine Synthase Activity In Vitro - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide on the Roles of PurZ and MazZ Enzymes in 2,6-Diaminopurine Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the ever-evolving landscape of molecular biology and drug development, the exploration of alternative genetic building blocks offers profound opportunities for innovation. One such molecule of significant interest is 2,6-diaminopurine (B158960) (DAP), an analogue of adenine (B156593). In certain bacteriophages, DAP completely replaces adenine in the genome, forming a more stable triple hydrogen bond with thymine. This natural adaptation provides a defense mechanism against host-bacterium restriction enzymes. The biosynthesis of the DAP nucleotide precursor, 2-amino-2'-deoxyadenosine-5'-triphosphate (dZTP), is a fascinating enzymatic process orchestrated by a suite of phage-encoded enzymes, with PurZ and MazZ playing pivotal roles. This technical guide provides a comprehensive overview of the functions of PurZ and MazZ, detailing the dZTP synthesis pathway, available quantitative data, and experimental methodologies for their study.

The dZTP Biosynthesis Pathway: A Coordinated Enzymatic Cascade

The synthesis of dZTP is a multi-step enzymatic pathway that modifies the canonical purine (B94841) biosynthesis route. The key enzymes involved are the phage-encoded PurZ and MazZ, which work in concert with host-encoded enzymes.

The currently understood pathway for dZTP biosynthesis is as follows:

-

dGTP Hydrolysis by MazZ: The pathway is initiated by the enzyme MazZ, a deoxyguanosine triphosphate (dGTP) pyrophosphatase. MazZ catalyzes the hydrolysis of dGTP to deoxyguanosine monophosphate (dGMP) and pyrophosphate (PPi). This step is crucial as it provides the primary substrate for the subsequent reaction catalyzed by PurZ.

-

Succinate Conjugation by PurZ: The enzyme PurZ, a N6-succino-2-amino-2'-deoxyadenylate synthase, then catalyzes the condensation of dGMP with L-aspartate, in an ATP-dependent reaction, to form N6-succino-2-amino-2'-deoxyadenylate (dSMP). This reaction is a key committing step towards the synthesis of the diaminopurine base.[1]

-

Fumarate Elimination by Host PurB: The host cell's adenylosuccinate lyase (PurB) acts on dSMP to remove fumarate, yielding 2-amino-2'-deoxyadenosine-5'-monophosphate (dZMP).

-

Phosphorylation to dZTP: Finally, host nucleoside monophosphate and diphosphate (B83284) kinases sequentially phosphorylate dZMP to 2-amino-2'-deoxyadenosine-5'-diphosphate (dZDP) and then to the final product, dZTP. This triphosphate form can then be incorporated into the phage's DNA by a specialized DNA polymerase.

dZTP Biosynthesis Pathway

Quantitative Data on PurZ and MazZ Enzymes

Precise kinetic parameters are essential for understanding enzyme efficiency and for potential applications in synthetic biology and drug design. However, detailed kinetic data for PurZ and MazZ are not extensively available in the public domain. The following tables summarize the currently known information.

Table 1: PurZ (N6-succino-2-amino-2'-deoxyadenylate synthase) Quantitative Data

| Parameter | Value | Organism/Phage | Substrates | Conditions | Reference |

| EC Number | 6.3.4.25 | Vibrio phage phiVC8, Acinetobacter phage SH-Ab 15497 | dGMP, L-aspartate, ATP | Not specified | [1][2] |

| Catalytic Activity | Catalyzes the condensation of aspartate with deoxyguanylate to form dSMP. | Vibrio phage phiVC8 | dGMP, L-aspartate, ATP | Not specified | [1] |

Further research is required to determine the specific Km, kcat, and Vmax values for PurZ.

Table 2: MazZ (diphosphodeoxyguanosinetriphosphate hydrolase) Quantitative Data

| Parameter | Value | Organism/Phage | Substrates | Conditions | Reference |

| Function | Hydrolyzes dGTP to dGMP and pyrophosphate. | Phages with Z-genomes | dGTP | Not specified | [3] |

No specific kinetic parameters (Km, kcat, Vmax) for MazZ have been reported in the reviewed literature.

Experimental Protocols

Detailed, standardized protocols for assaying PurZ and MazZ activity are not widely published. However, based on the known reactions catalyzed by these enzymes, the following general methodologies can be adapted for their characterization.

Experimental Workflow for Enzyme Characterization

Enzyme Characterization Workflow

Protocol for PurZ Activity Assay (Spectrophotometric)

This protocol is based on a coupled-enzyme assay that links the production of ADP to the oxidation of NADH, which can be monitored by a decrease in absorbance at 340 nm.

Materials:

-

Purified PurZ enzyme

-

Reaction Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 100 mM KCl)

-

dGMP

-

L-aspartate

-

ATP

-

Phosphoenolpyruvate (PEP)

-

NADH

-

Pyruvate kinase (PK)

-

Lactate dehydrogenase (LDH)

-

Spectrophotometer capable of reading absorbance at 340 nm

Procedure:

-

Prepare the reaction mixture: In a quartz cuvette, combine the reaction buffer, dGMP, L-aspartate, ATP, PEP, and NADH to their final desired concentrations.

-

Add coupling enzymes: Add a sufficient amount of PK and LDH to the reaction mixture.

-

Equilibrate: Incubate the mixture at the desired temperature (e.g., 37°C) for 5 minutes to allow the temperature to equilibrate and to establish a stable baseline absorbance at 340 nm.

-

Initiate the reaction: Start the reaction by adding a small volume of purified PurZ enzyme to the cuvette and mix immediately.

-

Monitor absorbance: Record the decrease in absorbance at 340 nm over time. The rate of NADH oxidation is proportional to the rate of ADP production by PurZ.

-

Calculate activity: The enzyme activity can be calculated from the linear portion of the absorbance versus time plot using the molar extinction coefficient of NADH (6220 M⁻¹cm⁻¹).

Protocol for MazZ Activity Assay (Malachite Green Assay)

This protocol measures the release of inorganic pyrophosphate (PPi), which is then hydrolyzed to orthophosphate (Pi) and quantified using the malachite green reagent.

Materials:

-

Purified MazZ enzyme

-

Reaction Buffer (e.g., 50 mM Tris-HCl pH 8.0, 5 mM MgCl₂)

-

dGTP

-

Inorganic pyrophosphatase

-

Malachite Green Reagent

-

Phosphate standard solution

-

Microplate reader

Procedure:

-

Prepare the reaction mixture: In a microcentrifuge tube, combine the reaction buffer and dGTP to their final desired concentrations.

-

Initiate the reaction: Start the reaction by adding a small volume of purified MazZ enzyme and mix.

-

Incubate: Incubate the reaction at the desired temperature (e.g., 37°C) for a specific period (e.g., 10-30 minutes).

-

Stop the reaction: Terminate the reaction by adding a stop solution (e.g., EDTA).

-

Hydrolyze PPi: Add inorganic pyrophosphatase to the reaction mixture to convert the produced PPi to Pi. Incubate for a sufficient time to ensure complete conversion.

-

Color development: Add the Malachite Green reagent to the reaction mixture and incubate for color development according to the manufacturer's instructions.

-

Measure absorbance: Read the absorbance at the appropriate wavelength (typically around 620-650 nm) using a microplate reader.

-

Quantify Pi: Determine the amount of Pi produced by comparing the absorbance to a standard curve generated with known concentrations of phosphate.

Conclusion

The enzymes PurZ and MazZ are central to the biosynthesis of this compound in certain bacteriophages, representing a fascinating deviation from canonical DNA synthesis. While the overall pathway is beginning to be understood, a significant gap remains in the detailed quantitative characterization of these enzymes. The lack of readily available kinetic data and specific assay protocols highlights an area ripe for further investigation. A deeper understanding of the structure, function, and kinetics of PurZ and MazZ will not only illuminate the intricacies of viral evolution but also provide a valuable toolkit for synthetic biology and the development of novel therapeutic agents. The methodologies and information presented in this guide serve as a foundation for researchers to embark on the further characterization of this unique and important enzymatic pathway.

References

2,6-Diaminopurine: An In-Depth Technical Guide on a Prebiotic Nucleobase from Meteorites

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The discovery of nucleobases and their analogs in carbonaceous meteorites provides compelling evidence for an extraterrestrial origin of the building blocks of life. Among these, 2,6-diaminopurine (B158960) (DAP), an isomer of adenine (B156593), has garnered significant attention within the scientific community. Its ability to form a more stable base pair with thymine (B56734) and uracil (B121893) than adenine, coupled with its demonstrated role in promoting the repair of UV-induced DNA damage, positions it as a potentially crucial molecule in the prebiotic evolution of genetic material. This technical guide synthesizes the current understanding of DAP as a prebiotic molecule, detailing its detection in meteorites, proposed abiotic synthesis pathways, and its functional significance in the context of the origin of life. The document provides structured quantitative data, detailed experimental methodologies, and visual representations of key processes to serve as a comprehensive resource for researchers in prebiotic chemistry, astrobiology, and drug development.

Detection and Abundance of this compound in Meteorites

This compound has been unambiguously identified in several carbonaceous chondrite meteorites, providing strong evidence for its extraterrestrial and prebiotic origins.[1][2][3][4] Its presence, often alongside other terrestrially rare purine (B94841) analogs like 6,8-diaminopurine, supports the hypothesis that these molecules were delivered to the early Earth, contributing to the inventory of organic compounds necessary for the emergence of life.[1][2][5][6][7]

Quantitative Analysis of Nucleobases in Meteorites

The concentration of this compound and other purine nucleobases has been quantified in various meteorites. The data presented below is compiled from multiple studies utilizing liquid chromatography-mass spectrometry (LC-MS) for detection and quantification.[5][8]

| Meteorite (Type) | This compound (DAP) [ppb] | Adenine (A) [ppb] | Guanine (G) [ppb] | Other Purines [ppb] | Reference |

| Murchison #1 (CM2) | ~1-10 | ~30-60 | ~60-120 | Purine, Hypoxanthine, Xanthine, Isoguanine also detected | [8] |

| Murchison #2 (CM2) | <1 | ~1-5 | ~5-15 | Purine, Hypoxanthine, Xanthine, Isoguanine also detected | [8] |

| LON 94102 (CM2) | Detected | Detected | Detected | Purine, 6,8-diaminopurine also detected | [1][2] |

| Tagish Lake (C2-ung) | Not Detected | Not Detected | ~1-5 | Hypoxanthine, Xanthine also detected | [8] |

| Orgueil (CI1) | Not Detected | Not Detected | Not Detected | - | [7] |

| Murray (CM2) | Not specified | ~200 | ~500 | - | [5] |

Note: Concentrations are approximate and can vary between different meteorite fragments and analytical methodologies.

Abiotic Synthesis of this compound

The presence of DAP in meteorites is consistent with products of abiotic synthesis from simple precursor molecules under conditions plausible for asteroid parent bodies. The leading hypothesis for the formation of DAP and other purines is through the polymerization of ammonium (B1175870) cyanide (NH₄CN).[1][2][6]

Proposed Abiotic Synthesis Pathway

A proposed pathway for the formation of purines, including this compound, involves the condensation of formamidopyrimidines with a ribose source in a dry state, which could have occurred on prebiotic Earth or on meteorite parent bodies.[9]

Caption: Abiotic synthesis of purine ribonucleosides from formamidopyrimidines.

Prebiotic Significance of this compound

Enhanced Nucleic Acid Stability

This compound forms three hydrogen bonds with thymine (in DNA) and uracil (in RNA), in contrast to the two hydrogen bonds formed by adenine.[1][2][10][11] This additional hydrogen bond significantly increases the thermal stability of nucleic acid duplexes, with an approximate increase of 1-2 °C per modification.[10][12][13] This enhanced stability could have been a significant advantage in the variable and potentially harsh conditions of the prebiotic world.

Photostability and Repair of DNA Lesions

The early Earth was likely subjected to intense ultraviolet (UV) radiation. While UV radiation can drive the synthesis of prebiotic molecules, it can also be damaging to nucleic acid polymers, for instance by forming cyclobutane (B1203170) pyrimidine (B1678525) dimers (CPDs).[14][15][16] Studies have demonstrated that the substitution of adenine with this compound enables the efficient repair of these CPDs, with repair yields reaching up to 92%.[14][16] This suggests that DAP could have played a crucial role in the formation and preservation of the first genetic molecules in a UV-rich environment.[14][16]

Caption: DAP's role in repairing UV-induced DNA damage.

Experimental Protocols

Extraction and Analysis of Nucleobases from Meteorites

The following is a generalized protocol based on methodologies cited in the literature for the detection of this compound in carbonaceous meteorites.[1][2][6][7][8]

1. Sample Preparation:

- A meteorite sample (typically a few grams of a powdered interior chip) is placed in a clean glass vial.

- An internal standard may be added at this stage for quantification.

- A procedural blank (e.g., serpentine) and a terrestrial soil sample are processed in parallel to monitor for contamination.

2. Extraction:

- The sample is extracted with a solvent, most commonly formic acid, under sonication.

- The extract is then heated to facilitate the release of organic molecules.

- The supernatant is collected after centrifugation.

3. Desalting and Purification:

- The acidic extract is dried down and redissolved in a suitable solvent (e.g., water).

- Solid-phase extraction (SPE) or other chromatographic techniques may be employed to remove interfering salts and other compounds.

4. Analysis by Liquid Chromatography-Mass Spectrometry (LC-MS):

The purified extract is injected into an HPLC system coupled to a high-resolution mass spectrometer (e.g., an Orbitrap).

Chromatographic separation is typically achieved using a C18 or a porous graphitic carbon (PGC) column with a gradient elution of a mobile phase (e.g., a mixture of ammonium formate (B1220265) and acetonitrile).